Product packaging for Fluorophosphate(Cat. No.:CAS No. 15181-43-8)

Fluorophosphate

Cat. No.: B079755
CAS No.: 15181-43-8
M. Wt: 97.970 g/mol
InChI Key: DWYMPOCYEZONEA-UHFFFAOYSA-L
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Description

Fluorophosphate is a versatile and highly reactive inorganic compound of significant interest in diverse scientific fields, primarily due to the unique properties imparted by the fluorine atom within the phosphate group. In biochemistry and enzymology, it serves as a classic, non-hydrolyzable phosphate analog, effectively inhibiting a wide range of ATP-dependent enzymes and alkaline phosphatases. This mechanism allows researchers to probe and elucidate critical phosphate-transfer pathways, enzyme kinetics, and metabolic regulation. Beyond life sciences, this compound is a critical precursor in materials science for synthesizing advanced fluoride-containing materials, including ionic conductors for solid-state batteries, low-melting-point glasses, and specialized catalysts. Its utility extends to organic synthesis as a fluorinating agent and as a key component in the formulation of electrolytes for lithium-ion batteries, where it enhances stability and performance. This reagent is provided with guaranteed high purity to ensure experimental reproducibility and reliability, making it an indispensable tool for investigations in chemical biology, energy storage, and inorganic materials development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FO3P-2 B079755 Fluorophosphate CAS No. 15181-43-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

fluoro-dioxido-oxo-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/FH2O3P/c1-5(2,3)4/h(H2,2,3,4)/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYMPOCYEZONEA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

FO3P-2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10163-15-2 (di-hydrochloride salt), 15600-53-0 (barium salt), 7631-97-2 (unspecified hydrochloride salt), 7789-74-4 (calcium salt)
Record name Fluorophosphate
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DSSTOX Substance ID

DTXSID90164882
Record name Fluorophosphate
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Molecular Weight

97.970 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15181-43-8
Record name Phosphorofluoridate
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Record name Fluorophosphate
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Record name Monofluorophosphate ion
Source DrugBank
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Record name Fluorophosphate
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Record name MONOFLUOROPHOSPHATE ION
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Advanced Synthetic Methodologies for Fluorophosphate Compounds

Hydrothermal Synthesis Techniques for Crystalline Fluorophosphates

Hydrothermal synthesis is a versatile method for producing crystalline fluorophosphates, leveraging elevated temperatures and pressures in aqueous solutions. This technique is particularly effective for creating complex structures and can be guided by organic templates.

Low-temperature hydrothermal routes are effective for synthesizing crystalline niobium phosphates and have been extended to fluorophosphate systems. acs.org This approach allows for the use of organic structure-directing agents, which can lead to novel framework topologies. acs.org For instance, a two-step hydrothermal process has been employed to create organically templated niobium and zinconiobium fluorophosphates. acs.org In a typical synthesis, a precursor like niobium pentoxide (Nb₂O₅) is first dissolved in hydrofluoric acid (HF). acs.org This solution is then combined with phosphoric acid (H₃PO₄), an organic template such as ethylenediamine, water, and ethylene (B1197577) glycol, and heated in a Teflon-lined autoclave at approximately 180°C for several days. acs.org This process has successfully yielded single crystals of compounds like NbOF(PO₄)₂(C₂H₁₀N₂)₂. acs.org

The hydrothermal method is also favored for its ability to tailor particle size and morphology, which is beneficial for electrochemical applications. researchgate.net It is considered a straightforward process with a wide range of available raw materials. researchgate.net A facile, one-step hydrothermal method has been developed to synthesize tetragonal Na₃V₂(PO₄)₂F₃@C particles at 180°C, eliminating the need for subsequent heat treatments. frontiersin.org This water-based route uses common materials like H₃PO₄, ammonium (B1175870) vanadate (B1173111) (NH₄VO₃), and sodium fluoride (B91410) (NaF), with oxalic acid serving as a chelating agent, reducing agent, and carbon source simultaneously. frontiersin.org The result is well-crystallized tetragonal grains (5–10 μm) coated with amorphous nano-carbon. frontiersin.org

The use of fluoride ions is often crucial in these syntheses. Research has shown that omitting a fluoride source like ammonium fluoride (NH₄F) from the reaction mixture can result in the formation of only amorphous metal phosphates instead of the desired crystalline fluorophosphates. dicp.ac.cn The presence of diamines as templates has also been identified as critical for the formation of organically templated trivalent metal-containing zirconium fluorophosphates. dicp.ac.cn

High-Temperature Solid-State Reaction Routes for this compound Materials

High-temperature solid-state reactions are a conventional and widely used method for preparing this compound materials. This technique involves the intimate mixing of solid precursors, which are then heated to high temperatures to induce a reaction and form the desired product.

A common application is the synthesis of cathode materials for batteries. For example, Na₂FePO₄F/C materials have been synthesized via a solid-state reaction using sodium fluoride (NaF) as the sole sodium precursor. researchgate.net The process shows that Na₂FePO₄F begins to form at 300°C and becomes the only crystalline phase between 400°C and 600°C, before decomposing at 650°C. researchgate.net Similarly, cobalt-substituted copper this compound (Cu₁.₈Co₀.₂PO₄F) has been prepared by high-energy milling of a stoichiometric mixture of copper phosphate (B84403) (Cu₃(PO₄)₂), copper fluoride (CuF₂), and cobalt fluoride (CoF₂), followed by heating. rsc.org

However, a significant challenge in high-temperature solid-state synthesis is the potential for fluorine volatilization during calcination. mit.edursc.orgnih.gov This can lead to the formation of fluorine-deficient phases and impurities. nih.gov For instance, when synthesizing sodium vanadium fluorophosphates, in-situ X-ray diffraction (XRD) studies have revealed complex reaction pathways. A 1:1 molar ratio of NaF and vanadium phosphate (VPO₄) does not yield single-phase NaVPO₄F at any temperature. Instead, a two-phase mixture of Na₃V₂(PO₄)₂F₃ and VPO₄ forms at temperatures up to 500°C. mit.edu Between 600°C and 800°C, these components react to form Na₃V₂(PO₄)₃ and volatile vanadium trifluoride (VF₃). mit.edu

To overcome these challenges, new precursor routes are being explored. A novel solid-state pathway using vanadyl pyrophosphate ((VO)₂P₂O₇) as a precursor has been shown to be thermodynamically more favorable for producing phase-pure Na₃V₂(PO₄)₂F₃₋₂ᵧO₂ᵧ compounds compared to routes using VOPO₄. rsc.org This method allows for crystallization to begin at lower temperatures (350–450°C), providing a more direct path to the desired phase-pure products. rsc.org

PrecursorsTarget CompoundSynthesis Temperature (°C)Key Findings
NaF, FePO₄, Carbon sourceNa₂FePO₄F/C400-600Single crystalline phase formed in this range. researchgate.net
NaF, VPO₄NaVPO₄F (intended)up to 800Did not form single-phase NaVPO₄F; resulted in mixtures like Na₃V₂(PO₄)₂F₃+VPO₄. mit.edu
VPO₄, VOPO₄, (VO)₂P₂O₇, NaF, Na₂CO₃Na₃V₂(PO₄)₂F₃₋₂ᵧO₂ᵧ700(VO)₂P₂O₇ precursor route is thermodynamically more favorable. rsc.org
Cu₃(PO₄)₂, CuF₂, CoF₂Cu₁.₈Co₀.₂PO₄FHigh TemperatureSuccessful synthesis of cobalt-substituted copper this compound. rsc.org

Sol-Gel Processes in this compound Preparation

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The method involves the conversion of precursors into a colloidal solution (sol) and subsequent gelation to form an integrated network (gel). mdpi.comrsc.org This approach is considered a green chemistry method as it often uses mild conditions, such as room temperature, and common solvents like water or alcohol. mdpi.com

Sol-gel synthesis is particularly advantageous for creating homogeneous materials at the molecular or ionic level. rsc.orggoogle.com This homogeneity is a key benefit for producing complex multi-component materials like fluorophosphates. The process has been successfully used to synthesize composite cathode materials such as Na₂Fe₁₋ₓMnₓPO₄F/C. researchgate.net In such syntheses, the sol-gel method allows for uniform doping and carbon coating, which are crucial for enhancing electrochemical performance. researchgate.net

A microwave-assisted sol-gel process has been developed for preparing in-situ carbon-coated alkali ion transition metal fluorophosphates with the general formula A₃M₂(PO₄)₂F₃ (where A is Li, Na, or K, and M is a transition metal). wipo.int The process starts with a homogeneous aqueous solution of sodium, vanadium, phosphorus, and fluorine precursors. wipo.int This solution is exposed to microwave radiation (80 to 170°C) to induce gelation, followed by drying and a two-stage heat treatment to obtain the phase-pure product. wipo.int

The mechanism of sol-gel synthesis for fluorophosphates can be complex. In one study, a single-step sol-gel route used aqueous solutions of di-sodium this compound (Na₂PO₃F) and aluminum lactate (B86563) to prepare sodium aluminum fluoride phosphate glasses. acs.org Multinuclear NMR spectroscopy revealed that the covalent fluorine-phosphorus (F-P) bond remained stable during the initial gel formation. acs.org However, upon subsequent heating of the xerogel above 100°C, an intramolecular fluorine transfer from phosphorus to aluminum occurred, resulting in the final glass structure where fluorine is coordinated to aluminum. acs.org

Novel Green Chemistry Approaches for this compound Synthesis

In response to the hazards associated with traditional chemical synthesis, green chemistry approaches are being developed to create this compound compounds through safer and more environmentally friendly pathways. These methods focus on avoiding toxic reagents and reducing energy consumption.

Traditional synthesis of many fluorine-containing compounds, including some fluorophosphates, relies on highly toxic and corrosive hydrofluoric acid (HF). nih.govnih.gov Developing HF-free synthetic routes is a critical goal for industrial safety and environmental protection. nih.govfrontiersin.org

One innovative strategy involves using polytetrafluoroethylene (PTFE) as a fluorine source. nih.gov While the C-F bond in PTFE is extremely strong, researchers have developed a fluorine-compensating strategy that involves cleaving these bonds through a nucleophilic S₂-type reaction with a Brønsted base like ammonia. nih.gov This approach not only provides the necessary fluorine in a controlled manner, preventing its volatilization during heat treatment, but also generates byproducts that create micropores and an in-situ carbon coating on the final material. nih.gov This method overcomes the challenges of fluorine loss and avoids the use of toxic liquid-phase fluorinating agents. nih.gov

Another approach bypasses HF by starting with more accessible and less hazardous fluorine sources. Inspired by biomineralization, a mechanochemical protocol treats acid-grade fluorspar (CaF₂) with dipotassium (B57713) hydrogen phosphate (K₂HPO₄). researchgate.net This process yields a solid mixture suitable for subsequent fluorination reactions, effectively converting the highly insoluble CaF₂ into a useful nucleophilic fluorinating agent without generating HF. researchgate.net

Mechanochemical synthesis is an emerging solvent-free technique that uses mechanical energy, typically from ball-milling, to induce chemical reactions in the solid state. This method is inherently a green chemistry approach as it often avoids the use of bulk solvents and can proceed at room temperature, bypassing the need for high-temperature calcination and hazardous reagents. doaj.orgkaist.ac.kr

This strategy has been successfully applied to produce various this compound materials. For instance, cobalt-substituted copper this compound (Cu₁.₈Co₀.₂PO₄F) was prepared by the high-energy milling of solid precursors, including copper phosphate, copper fluoride, and cobalt fluoride. rsc.org This method is advantageous over traditional high-temperature solid-state synthesis which produces millimeter-sized crystals not ideal for applications like electrocatalysis that require high surface area. rsc.org

Mechanochemical synthesis has also been used to prepare sodium vanadium fluorophosphates for sodium-ion batteries. nih.gov A solvent-free mechanochemical protocol was reported for the in-situ fabrication of a carbon-coated Na₃(VOPO₄)₂F nanocomposite. nih.gov This rapid process leads to nano-crystallization and creates extra sodium-storage sites, resulting in enhanced electrochemical performance. nih.gov The scalability of this method has been demonstrated with the synthesis of a 2 kg batch of product. nih.gov Furthermore, materials like Na₃FeF₆ have been synthesized by reacting NaF and FeF₃ in a ball mill, a process that is environmentally friendly as it does not require hazardous gases or high temperatures. kaist.ac.kr

Hydrofluoric Acid-Free Synthetic Pathways

Synthetic Approaches for this compound Nucleotide Analogues

This compound nucleotide analogues, where an oxygen atom in the phosphate group is substituted by fluorine, are valuable tools for biological studies, particularly for ¹⁹F NMR. nih.govacs.org Several efficient synthetic methods have been developed to prepare a wide range of these compounds.

Three primary synthetic approaches have been established, largely based on phosphorimidazolide chemistry. nih.govacs.orgresearchgate.net These methods utilize different fluorine sources:

Tetra-n-butylammonium fluoride (TBAF): In this approach, a nucleotide imidazolide (B1226674) (e.g., ADPIm) is reacted with TBAF. researchgate.netamazonaws.com

Fluoromonophosphate (MPF): This method involves the coupling of a nucleotide imidazolide (e.g., AMPIm) with fluoromonophosphate. researchgate.netamazonaws.com

This compound imidazolide (PFIm): Here, a nucleotide (e.g., AMP) is coupled with this compound that has been activated to its imidazolide form. researchgate.netamazonaws.com

These synthetic strategies have been used to prepare over 30 different this compound-containing nucleotides. acs.orgresearchgate.net The syntheses allow for variation in the nucleobase (Adenine, Guanine, Cytosine, Uracil), the length of the phosphate chain (from mono- to tetra-phosphate), and the inclusion of other modifications to the phosphate backbone (such as thio, borano, or imido groups). nih.govacs.org

Furthermore, this compound imidazolide can be used as a fluorophosphorylating reagent for oligonucleotides that are already 5'-phosphorylated. nih.govacs.org This reaction produces oligonucleotide 5'-(2-fluorodiphosphates), which have potential applications as ¹⁹F NMR probes for studying hybridization. nih.govacs.org These synthesized analogues serve as effective reporter ligands for monitoring enzyme activity and studying protein-ligand interactions. nih.govacs.org

Synthetic ApproachReactantsProduct Example
TBAF FluorinationADP-Imidazolide (ADPIm) + Tetra-n-butylammonium fluoride (TBAF)Adenosine-diphosphofluoridate (ADPF) amazonaws.com
MPF CouplingAMP-Imidazolide (AMPIm) + Fluoromonophosphate (MPF)Adenosine-diphosphofluoridate (ADPF) amazonaws.com
PFIm CouplingAdenosine monophosphate (AMP) + this compound Imidazolide (PFIm)Adenosine-diphosphofluoridate (ADPF) amazonaws.com

Phosphorimidazolide Chemistry in this compound Nucleotide Analogue Synthesis

Phosphorimidazolide chemistry represents a cornerstone in the synthesis of this compound nucleotide analogues. researchgate.netacs.org This approach leverages the reactivity of P-imidazolides for the straightforward creation of a wide array of chemically modified oligophosphate mono- and diesters. researchgate.net The core of this methodology involves the coupling of a nucleotide's phosphoimidazolide derivative with a source of fluoride, such as tetra-n-butylammonium fluoride (TBAF), or with this compound itself. researchgate.net

This synthetic strategy is notable for its efficiency and versatility, enabling the production of over 30 different this compound-containing nucleotides. researchgate.netacs.org These synthesized analogues vary significantly in their structure, including differences in the nucleobase (such as Adenine, Guanine, Cytosine, Uracil, and 7-methylguanosine), the length of the phosphate chain (from monophosphate to tetraphosphate), and the presence of other modifications to the phosphate group, like thio, borano, imido, or methylene (B1212753) substitutions. researchgate.netacs.orgfishersci.no The reaction of P-imidazolides with inorganic nucleophiles like fluoride is a ready and reliable process for yielding the desired this compound compounds. researchgate.net

Table 1: Synthetic Approaches to this compound Nucleotide Analogues via Phosphorimidazolide Chemistry

Starting MaterialReagent(s)Product TypeReference
Nucleotide PhosphoimidazolideTetra-n-butylammonium fluoride (TBAF)Nucleoside 5'-O-fluorophosphate researchgate.net
Nucleotide PhosphoimidazolideThis compoundNucleoside 5'-O-(P-fluoro)-oligophosphate researchgate.netacs.org
Nucleotide Imidazolide DerivativesTriethylammonium this compoundNucleoside 5'-O-(P-fluoro)-oligophosphates acs.org

Utilizing Fluoromonophosphate and this compound Imidazolide as Fluorinating Reagents

Expanding on the versatility of this compound synthesis, fluoromonophosphate and this compound imidazolide serve as key reagents for introducing fluorine into nucleotide structures. researchgate.net These compounds act as effective sources of either a fluoride ion or a complete this compound moiety, respectively. acs.org

Fluoromonophosphate can be used as a nucleophilic fluorine source, reacting with activated nucleotide imidazolides to form this compound nucleotide analogues. researchgate.netacs.org This method is one of several efficient approaches based on phosphorimidazolide chemistry. researchgate.net

Alternatively, this compound imidazolide (FpIm) has been developed as an electrophilic fluorophosphorylating agent. oup.com This reagent is particularly useful for adding a this compound unit directly onto un-activated nucleosides or 5'-phosphorylated oligonucleotides. researchgate.net The reaction of 5'-phosphorylated oligonucleotides with an imidazole-activated this compound subunit, often in the presence of a catalyst like magnesium chloride (MgCl₂) or zinc chloride (ZnCl₂) in a solvent such as dimethyl sulfoxide (B87167) (DMSO), has been successfully employed to synthesize oligonucleotide 5'-(2-fluorodiphosphates). researchgate.netacs.org These products have shown potential as hybridization probes for ¹⁹F NMR studies. researchgate.netacs.orgnih.gov The synthesis is efficient, with conversions of 80-90% reported for the formation of oligonucleotide 5'-fluorodiphosphates.

Table 2: Applications of Fluoromonophosphate and this compound Imidazolide in Synthesis

ReagentRoleSubstrateProductReference
FluoromonophosphateFluorine sourceNucleotide PhosphoimidazolideThis compound-containing nucleotide researchgate.netacs.org
This compound Imidazolide (FpIm)Fluorophosphorylating agent5'-phosphorylated oligonucleotidesOligonucleotide 5'-(2-fluorodiphosphates) researchgate.netoup.com
This compound Imidazolide (FpIm)Fluorophosphorylating agentUn-activated nucleosidesThis compound-containing nucleotide researchgate.net

Structural Elucidation and Advanced Characterization of Fluorophosphate Architectures

Crystallographic Analysis of Fluorophosphate Frameworks

Crystallography, particularly X-ray diffraction, stands as the most powerful method for the atomic-level structural study of crystalline this compound materials. mdpi.com By analyzing the diffraction patterns produced when X-rays interact with a crystal, researchers can deduce the arrangement of atoms in the unit cell, the smallest repeating unit of a crystal lattice. uol.de

Single crystal X-ray diffraction (SCXRD) offers the most definitive structural data for fluorophosphates, providing precise atomic coordinates, bond lengths, and bond angles. uol.de This technique has been instrumental in characterizing a wide array of novel this compound compounds.

For instance, SCXRD analyses have revealed the intricate structures of new alkali metal iron fluorophosphates synthesized via ionothermal methods. acs.org In the case of NaFe(PO₃F)₂, the structure was found to be composed of distorted FeO₆ octahedra and PO₃F tetrahedra. acs.orgnih.gov The Fe-O distances in these octahedra vary, indicating a deviation from ideal octahedral symmetry. acs.org Similarly, the P-O and P-F bond lengths within the this compound tetrahedra have been precisely measured, providing valuable data on the coordination environment of the phosphorus and fluorine atoms. acs.orgnih.gov

The study of Li₉Mg₃[PO₄]₄F₃ and Li₂Mg[PO₄]F through SCXRD has uncovered their unique crystal structures. researchgate.net Li₂Mg[PO₄]F features chains of edge-sharing MgO₄F₂ octahedra linked by PO₄ tetrahedra, creating a three-dimensional framework. researchgate.net In contrast, Li₉Mg₃[PO₄]₄F₃ exhibits a structure with corner-sharing MgO₄F₂ octahedra that form chains, which are then interconnected by PO₄ tetrahedra to generate a framework with hexagonal and pentagonal tunnels housing the lithium ions. researchgate.net

Furthermore, high-pressure SCXRD studies on materials like fluorapatite (B74983) have been conducted to understand their structural evolution under compression. researchgate.net These experiments, often utilizing diamond anvil cells, have shown that the compression of fluorapatite is anisotropic, with different rates of change along the crystallographic axes. researchgate.net Such studies provide crucial information on the stability and behavior of this compound structures under extreme conditions. researchgate.net

Table 1: Selected Crystallographic Data from Single Crystal X-ray Diffraction Studies of Fluorophosphates

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
NaFe(PO₃F)₂OrthorhombicFdd2Distorted FeO₆ octahedra, PO₃F tetrahedra acs.orgnih.gov
Li₂Mg[PO₄]FOrthorhombicPnmaChains of edge-sharing MgO₄F₂ octahedra linked by PO₄ tetrahedra researchgate.net
Li₉Mg₃[PO₄]₄F₃HexagonalP63Corner-sharing MgO₄F₂ octahedra forming chains linked by PO₄ tetrahedra researchgate.net
RbFe(PO₃F)(PO₂(OH)F)(PO₂(OH)₂)--More regular FeO₆ octahedra compared to NaFe(PO₃F)₂ acs.orgnih.gov
HP-Na₂Co[PO₄]FHexagonalP63/m- researchgate.net
Rb₂CaPO₄FOrthorhombicPnma- researchgate.net

This table is not exhaustive and presents a selection of examples.

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the analysis of polycrystalline this compound materials. creative-biostructure.com It is particularly valuable for phase identification, as each crystalline phase possesses a unique diffraction pattern. ncl.ac.uk By comparing the experimental PXRD pattern of a sample to databases of known patterns, the constituent phases can be identified. ncl.ac.uk

PXRD is crucial in synthetic chemistry to confirm the formation of a new this compound phase and to check for the presence of impurities or unreacted starting materials. ncl.ac.uk For example, in the synthesis of a zinc this compound, Zn₂(4,4'-bipy)(PO₃F)₂, PXRD would be used to verify the purity of the crystalline product.

The technique is also essential for studying structural evolution, such as phase transitions induced by temperature or pressure. researchgate.net In a study of fluorapatite, synchrotron X-ray powder diffraction was used to monitor the systematic decrease in unit-cell parameters and volume with increasing pressure, confirming the anisotropic compression observed in single-crystal studies. researchgate.net

While PXRD provides less detailed structural information than SCXRD, it is often sufficient for routine characterization and for tracking changes in the crystal structure. researchgate.net However, factors such as preferred orientation of crystallites can affect the relative intensities of diffraction peaks, which needs to be considered for accurate analysis. researchgate.net In cases of complex multiphase samples, PXRD alone may not be sufficient for phase identification and structure determination. researchgate.net

Table 2: Applications of Powder X-ray Diffraction in this compound Analysis

ApplicationDescriptionReference
Phase IdentificationComparing the diffraction pattern of a sample to a database to identify the crystalline phases present. ncl.ac.uk
Purity AssessmentDetecting the presence of crystalline impurities or unreacted starting materials in a synthesized sample. ncl.ac.uk
Structural Evolution StudiesMonitoring changes in the crystal structure as a function of temperature, pressure, or chemical composition. researchgate.net
Polymorph ScreeningDistinguishing between different crystalline forms (polymorphs) of the same this compound compound. creative-biostructure.com
Crystallite Size EstimationUsing the broadening of diffraction peaks (Scherrer equation) to estimate the size of nanocrystallites. creative-biostructure.com

This table provides a summary of common applications and is not an exhaustive list.

Single Crystal X-ray Diffraction Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the local chemical environment of specific atomic nuclei. For fluorophosphates, NMR is particularly useful for probing the environments of fluorine and phosphorus atoms, offering insights that are complementary to diffraction methods.

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for characterizing the different fluorine environments within a this compound structure. The chemical shift of a ¹⁹F nucleus is influenced by its local electronic environment, allowing for the differentiation of fluorine atoms in distinct chemical surroundings.

For example, in a study involving the hydrolysis of O,O'-diisopropyl this compound (DFP), ¹⁹F NMR was used to monitor the disappearance of the DFP resonance and the appearance of new signals corresponding to hydrolysis products like this compound anions (FPA) and fluoride (B91410) ions. rsc.org The distinct chemical shifts and coupling constants (¹JF-P) for DFP and FPA allow for their unambiguous identification and quantification. rsc.org

In complex this compound frameworks, ¹⁹F NMR can help to distinguish between terminal and bridging fluorine atoms, as well as fluorine atoms in different coordination spheres. The presence of multiple resonances in a ¹⁹F NMR spectrum can indicate the existence of crystallographically distinct fluorine sites within the unit cell.

³¹P NMR Spectroscopy for Phosphorus Environments

³¹P NMR spectroscopy is another essential tool for the structural analysis of fluorophosphates, providing information about the coordination and chemical environment of phosphorus atoms. The chemical shift and coupling to neighboring fluorine atoms (¹JP-F) are key parameters obtained from ³¹P NMR spectra.

Similar to the ¹⁹F NMR example above, the hydrolysis of DFP can also be monitored by ³¹P NMR. rsc.org The disappearance of the doublet corresponding to DFP and the emergence of a singlet for diisopropyl phosphate (B84403) (DPA) or a doublet for this compound (FPA) provides a clear picture of the reaction progress. rsc.org The large one-bond P-F coupling constant is a characteristic feature of the P-F bond in fluorophosphates. rsc.org

In solid-state fluorophosphates, ³¹P NMR can differentiate between different phosphate and this compound groups, such as PO₄, PO₃F, and PO₂F₂. The chemical shifts will vary depending on the number of fluorine atoms attached to the phosphorus and the nature of the surrounding cations.

Solid-State NMR and Magic Angle Spinning (MAS) Techniques

For solid this compound materials, which are often insoluble or difficult to analyze by solution-state NMR, solid-state NMR (ssNMR) techniques are indispensable. Magic Angle Spinning (MAS) is a crucial ssNMR technique that involves spinning the sample at a specific angle (the "magic angle") to the external magnetic field. This spinning averages out anisotropic interactions, such as dipolar coupling and chemical shift anisotropy, which would otherwise lead to very broad and uninformative spectra in a static solid sample.

Solid-state ¹⁹F and ³¹P MAS NMR are routinely used to characterize the local environments of fluorine and phosphorus in powdered this compound samples. These techniques can provide information on the number of distinct crystallographic sites for these atoms, their coordination numbers, and the connectivity between different structural units.

Advanced ssNMR experiments, such as cross-polarization (CP) MAS, can be used to enhance the signals of low-abundance nuclei or to probe the spatial proximity of different nuclei. For example, a ¹H-¹⁹F CP-MAS experiment could be used to identify fluorine atoms that are close to protons in the structure. Similarly, ¹⁹F-³¹P correlation experiments can reveal which fluorine and phosphorus atoms are bonded to each other. These advanced techniques provide detailed structural constraints that are highly complementary to the long-range order information obtained from X-ray diffraction.

Table 3: NMR Parameters for Selected this compound Species

Compound/IonNucleusChemical Shift (ppm)Coupling Constant (Hz)Reference
O,O'-diisopropyl this compound (DFP)³¹P-10.64¹JP-F = 974 rsc.org
O,O'-diisopropyl this compound (DFP)¹⁹F-77.8¹JF-P = 974 rsc.org
This compound anion (FPA)³¹P5.97¹JP-F = 925 rsc.org
This compound anion (FPA)¹⁹F-76.8¹JF-P = 925 rsc.org
Fluoride ion¹⁹F-120.1- rsc.org

Chemical shifts are relative to a standard and may vary slightly depending on the solvent and other experimental conditions.

Electron Microscopy and Diffraction for Nanoscale this compound Characterization

The nanoscale investigation of this compound materials relies heavily on electron microscopy and diffraction techniques, which provide direct visualization of morphology, crystal structure, and phase distribution at high resolution. rsc.org Techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), Selected Area Electron Diffraction (SAED), and Electron Backscatter Diffraction (EBSD) are indispensable for a comprehensive structural analysis.

Transmission and Scanning Electron Microscopy (TEM/SEM) are used to examine the morphology, size, and distribution of nanoscale features in this compound compounds. For instance, in studies of this compound glasses doped with silver, TEM analysis has been crucial for visualizing the formation and growth of silver nanoclusters (NCs). researchgate.net TEM images reveal these metallic species as dark spots distributed within the glass matrix, allowing for the quantitative analysis of their size distribution. researchgate.net Similarly, in the development of novel this compound-based electrodes like Na1.5Li0.5FePO4F/C, TEM has been used to analyze the material's nanostructure. doaj.org SEM is also widely employed; for example, it has been used to observe the morphology and agglomerated structure of micron-sized particles in Ba3LaNa(PO4)3F: Sm3+ phosphors. mdpi.com

Electron Diffraction techniques, often coupled with electron microscopy, provide crystallographic information. Selected Area Electron Diffraction (SAED) is particularly useful for determining the nature of nanoscale phases. In silver-doped this compound glasses, SAED patterns containing only diffuse diffraction rings have confirmed the amorphous character of the as-prepared silver nanoclusters. researchgate.net Conversely, upon annealing, the emergence of crystallographic planes in the SAED pattern indicates the crystallization of the nanoparticles. researchgate.net A more advanced technique, known as 4D-STEM with Powder Nano-Beam Diffraction (PNBD), allows for the rapid collection of electron diffraction patterns from numerous nanocrystals, yielding powder diffraction data that can be compared with theoretical patterns for phase identification. researching.cn

Electron Backscatter Diffraction (EBSD) is a powerful SEM-based technique for identifying the crystalline phases of impurities within a material. In the analysis of phosphogypsum, a byproduct of phosphoric acid production, EBSD has been instrumental in identifying various impurity compositions, including the specific phase of calcium this compound. spiedigitallibrary.org This method provides crucial information for understanding the complex composition of such industrial byproducts. spiedigitallibrary.org

The table below summarizes the application of these techniques in the characterization of this compound materials.

Table 1: Electron Microscopy and Diffraction Techniques for this compound Analysis
Technique Application Information Obtained Example Material
TEM Nanoparticle imaging Size, morphology, and distribution of nanoclusters. researchgate.net Silver nanocluster-doped this compound glass. researchgate.net
SEM Surface morphology Particle shape and agglomeration. mdpi.com Ba3LaNa(PO4)3F: Sm3+ phosphor. mdpi.com
SAED Crystallinity assessment Determination of amorphous vs. crystalline nature of nanoparticles. researchgate.net Silver nanocluster-doped this compound glass. researchgate.net
EBSD Phase identification Identification of crystalline impurity phases. spiedigitallibrary.org Calcium this compound in phosphogypsum. spiedigitallibrary.org

Vibrational Spectroscopy (Raman and Infrared) for Molecular Structure Assessment

Raman Spectroscopy is highly effective for studying the framework of this compound glasses and crystals. The technique is sensitive to the symmetric vibrations of non-polar bonds, making it ideal for characterizing the phosphate network. The structure of this compound glasses is often described in terms of Q units, where 'n' represents the number of bridging oxygen atoms per PO4 tetrahedron. Raman spectra allow for the identification of these units. arxiv.org For example, strong bands assigned to the symmetric P–O stretching modes of Q (pyrophosphate) and Q (orthophosphate) tetrahedra are often observed. arxiv.orgrsc.org In some scandium-containing this compound glasses, these appear near 1085 cm (Q) and 1020 cm (Q). arxiv.org The presence of Q metaphosphate-type units can be indicated by features around 1125-1150 cm. arxiv.orgacademie-sciences.fr Furthermore, Raman spectroscopy can detect the presence of P-O-P bridging bonds, which give rise to characteristic bands, such as those observed in the 730–740 cm region for certain scandium this compound glasses. academie-sciences.frcapes.gov.br The technique is also used to study crystalline fluorophosphates, where polarized Raman spectra can provide insight into crystal symmetry and chemical bonding by distinguishing between internal and external lattice vibrations. acs.org

The following table lists characteristic vibrational bands observed in this compound materials and their corresponding structural assignments.

Table 2: Characteristic Vibrational Bands in this compound Materials
Wavenumber (cm) Spectroscopy Assignment Material System Reference
~1150 Raman Symmetric stretch of Q units (metaphosphate) Scandium this compound glass arxiv.org
~1125 Raman Q units Tin this compound glass academie-sciences.fr
~1085 Raman Symmetric P-O stretch of Q units (pyrophosphate) Scandium this compound glass arxiv.org
~1020 Raman Symmetric P-O stretch of Q units (orthophosphate) Scandium this compound glass arxiv.org
800-900 Raman P-F linkages Tin this compound glass rsc.org
730-740 Raman P-O-P bridging bonds Scandium this compound glass capes.gov.br
500-4000 Infrared P2(O,F)7, P(O,F)4, Al(O,F)6, [AlF6], [AlF4] Ba(PO3)2–MgF2–CaF2–AlF3 glass

Computational and Theoretical Investigations of Fluorophosphate Systems

Density Functional Theory (DFT) Applications in Fluorophosphate Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and related properties of this compound systems. wikipedia.orgmdpi.com By solving the Kohn-Sham equations, DFT can accurately model the behavior of electrons in a material, providing crucial information about its chemical bonding, stability, and electronic characteristics. wikipedia.orgmdpi.com This quantum mechanical approach has been instrumental in elucidating the fundamental properties of fluorophosphates, particularly in the context of energy storage and bioceramics. mdpi.comresearchgate.net

A key application of DFT in the study of fluorophosphates is the prediction of their energetic stability and the likelihood of phase transitions under different conditions. researchgate.netarxiv.org By calculating the total energy of various crystal structures, DFT can identify the most thermodynamically stable configuration, known as the ground state. berkeley.eduumd.edu This is particularly important for predicting how a material will behave over many charge-discharge cycles in a battery.

For example, in sodium-ion battery cathodes like Na₃V₂(PO₄)₂F₃, DFT calculations have been used to construct a "convex hull" plot, which graphically represents the thermodynamic stability of different phases as sodium is extracted from the material. berkeley.eduacs.org These calculations can predict the voltage at which sodium extraction occurs and can reveal whether the material is likely to decompose into other compounds at certain states of charge. acs.org Recent studies have also used DFT to show that doping Na₃V₂(PO₄)₂F₃ with magnesium can enhance its structural stability and suppress undesirable phase transitions that can lead to capacity fade. acs.org The negative formation energy of the doped structure, as calculated by DFT, provides strong evidence for its enhanced stability. acs.org

Electronic Structure and Bonding Analysis

Ab Initio and Molecular Dynamics Simulations of this compound Dynamics

Ab initio and molecular dynamics (MD) simulations provide a powerful lens through which to observe the dynamic behavior of atoms and molecules within this compound systems. researchgate.netepfl.ch Ab initio MD, which derives the forces between atoms directly from quantum mechanical calculations, offers a highly accurate depiction of atomic motion and chemical reactions. mdpi.comchemrxiv.org Classical MD, on the other hand, uses pre-defined force fields to model these interactions, allowing for the simulation of larger systems over longer timescales. nih.gov

In the study of bioactive glasses, ab initio MD simulations have been used to investigate the structural changes that occur when fluoride (B91410) is incorporated into a phosphate (B84403) glass network. nih.gov These simulations revealed the formation of F-P bonds and a decrease in network connectivity, providing insights into how these changes might affect the material's bioactivity. nih.gov For battery materials, MD simulations are crucial for understanding the dynamic processes that govern ion transport. For instance, MD studies on NaVOPO₄ polymorphs have been used to examine the long-range transport of sodium ions, which is a key factor in determining a battery's rate performance. acs.org

Computational Modeling of Ion Migration and Diffusion Pathways in Fluorophosphates

The performance of this compound-based electrodes in batteries is critically dependent on the ease with which ions like lithium or sodium can move through the crystal structure. Computational modeling, particularly using techniques like the nudged elastic band (NEB) method within a DFT framework, is a powerful tool for mapping out the migration pathways of ions and calculating the energy barriers they must overcome. umd.edunumberanalytics.com

Studies on Na₃V₂(PO₄)₂F₃ have combined computational and experimental approaches to investigate the ion-migration mechanism. researchgate.net These studies have identified the specific crystallographic sites that sodium ions occupy and have elucidated the structural reorganizations that occur as ions are extracted and inserted. researchgate.net Furthermore, computational models have predicted a significant drop in sodium diffusivity at certain compositions, which can limit the accessible capacity of the material. berkeley.eduresearchgate.net This understanding is crucial for designing strategies to improve ionic conductivity, such as introducing defects or substituting elements to create more favorable diffusion pathways. researchgate.netnumberanalytics.com For example, it has been shown that partial substitution of sodium with lithium can lead to a lower diffusion barrier. researchgate.netacs.org

Theoretical Studies of Redox Processes and Electronic Properties in this compound Materials

Theoretical studies are essential for understanding the fundamental redox processes and electronic properties that underpin the functionality of this compound materials, especially in electrochemical applications. acs.org First-principles calculations based on DFT can predict the redox potentials of transition metals within the this compound framework, which correspond to the voltage at which the battery operates. umd.edursc.org

For instance, in vanadium-based fluorophosphates, theoretical calculations have been used to determine the voltages associated with the V³⁺/V⁴⁺ and V⁴⁺/V⁵⁺ redox couples. researchgate.netresearchgate.net These studies have also explored how modifying the anionic framework, such as by substituting fluorine with oxygen or other halogens, can tune these redox potentials. researchgate.net This ability to computationally predict and explain the electronic properties allows for the rational design of materials with optimized voltage and energy density. Furthermore, these theoretical approaches can identify limitations, such as high voltages that exceed the stability of the electrolyte, and guide the development of new compositions to overcome these challenges. acs.orgacs.org

Computational Approaches to Elucidate Catalytic Mechanisms Involving Fluorophosphates

Computational methods, particularly hybrid quantum mechanics/molecular mechanics (QM/MM) and DFT, are powerful tools for unraveling the intricate mechanisms of enzymes that catalyze reactions involving this compound compounds. nih.govmdpi.com A prime example is the enzyme diisopropyl fluorophosphatase (DFPase), which can hydrolyze toxic organophosphorus nerve agents. researchgate.net

Computational simulations have been instrumental in proposing and evaluating different catalytic mechanisms for DFPase. researchgate.net These studies have highlighted the crucial role of specific amino acid residues, such as Asp229, and the coordinating calcium ion in the enzyme's active site. mdpi.comresearchgate.net By modeling the reaction pathways, researchers can determine the energetic favorability of different mechanistic steps. For example, DFT calculations have been used to investigate two competing pathways for the hydrolysis of diisopropyl this compound by DFPase. researchgate.net Furthermore, theoretical studies have compared the catalytic mechanisms of DFPase with related enzymes like paraoxonase 1 (PON1), providing insights into the evolutionary origins of their substrate specificity. mdpi.com These computational approaches not only illuminate the fundamental principles of enzyme catalysis but also provide a basis for the rational design of more efficient biocatalysts for detoxification and bioremediation. nih.govpnas.org

Mechanistic Studies of Fluorophosphate Reactions and Interactions

Mechanisms of Ion Insertion/Extraction in Polymeric Fluorophosphate Frameworks

The electrochemical performance of this compound-based electrode materials in batteries is intrinsically linked to the mechanism of ion insertion and extraction. These mechanisms dictate the voltage profile, rate capability, and cycling stability of the battery. The process of ion movement can occur through different pathways, primarily categorized as solid-solution reactions or multi-phase (step-by-step) reactions.

The insertion and extraction of ions like Li⁺ and Na⁺ in this compound hosts can proceed via two primary mechanisms: a single-phase solid-solution reaction or a series of two-phase or multi-phase reactions. In a solid-solution reaction , the concentration of the intercalating ion changes continuously within a single-phase structure, leading to a sloping voltage profile during charge and discharge. medlink.comdicp.ac.cn This is often associated with minimal structural changes and good cycling stability.

Conversely, a step-by-step or multi-phase mechanism involves transitions between distinct crystallographic phases with different ion concentrations. interchim.frspringernature.com This typically results in flat voltage plateaus, corresponding to the equilibrium between the two phases. While this can provide a stable operating voltage, the phase transitions can induce significant lattice strain and volume changes, potentially leading to structural degradation and capacity fade over time. biotechrep.ir

The specific mechanism that dominates depends on the particular this compound compound and its operating conditions. For instance, in sodium vanadium this compound, Na₃V₂(PO₄)₂F₃, the sodium extraction mechanism has been a subject of extensive study. While early reports suggested a straightforward solid-solution mechanism, more detailed investigations using operando high-resolution synchrotron X-ray diffraction have revealed a more complex reality. springernature.comacs.org These studies indicate that the process is not a simple solid solution but involves a sequence of biphasic reactions, particularly during the extraction of the first sodium ion from Na₃V₂(PO₄)₂F₃ to form Na₂V₂(PO₄)₂F₃. springernature.com Specifically, the extraction appears to occur in a step-wise manner, with the potential observation of intermediate phases such as Na₂.₄V₂(PO₄)₂F₃ and Na₂.₂V₂(PO₄)₂F₃. springernature.com However, at higher voltages, corresponding to further sodium extraction, the reaction proceeds predominantly through a solid-solution mechanism. dicp.ac.cnrose-hulman.edu In-situ X-ray diffraction has been instrumental in monitoring these reversible multi-phase changes during the sodiation and desodiation processes. interchim.fr

Similarly, for lithium cobalt this compound (Li₂CoPO₄F), investigations have pointed towards a single-phase, solid-solution reaction mechanism for lithium de/intercalation. wikipedia.org This is characterized by sloping charge-discharge profiles and broad cyclic voltammetry peaks. wikipedia.org However, upon the first charge, an irreversible structural transformation has been observed, leading to an expansion of the framework. wikipedia.org

The nature of the ion insertion/extraction mechanism is a critical factor in the electrochemical behavior of this compound cathode materials. A thorough understanding of these pathways is essential for designing materials with improved performance and stability.

Doping, the intentional introduction of foreign atoms into the crystal lattice, is a powerful strategy to modify the properties and reaction mechanisms of this compound materials. Both cation and anion doping can have profound effects on ion diffusion, electronic conductivity, structural stability, and the pathway of ion insertion and extraction. libretexts.orgresearchgate.net

Cation Doping:

Substituting the primary transition metal or the alkali metal with other cations can significantly alter the electrochemical behavior.

Zirconium (Zr) Doping: In Na₃V₂(PO₄)₂F₃, doping with Zr⁴⁺ at the vanadium site can enlarge the lattice distance, which is beneficial for ion transport. interchim.fr In-situ X-ray diffraction studies on Zr-doped Na₃V₂(PO₄)₂F₃ have shown that the material follows a step-wise Na-extraction/intercalation mechanism with reversible multi-phase changes, rather than a simple solid-solution reaction. interchim.fr

Magnesium (Mg) Doping: Doping Na₃V₂(PO₄)₃ with Mg²⁺ has been shown to enhance rate capability and cycling performance. nih.gov This improvement is attributed to optimized particle size, enhanced structural stability, and increased ionic and electronic conductivity induced by the Mg doping. nih.gov

Manganese (Mn) Doping: Introducing Mn²⁺, Mn³⁺, or Mn⁴⁺ into the Na₃V₂(PO₄)₂F₃ lattice can expand the cell parameters and volume, which is expected to increase the Na⁺ migration rate. rsc.org The doping of Mn ions can create zero-dimensional defects, leading to more active sites and a more stable crystal structure. rsc.org

Nickel (Ni) Doping: The substitution of Ni²⁺ in polyanionic frameworks like Na₃V₂(PO₄)₂F₃ can enhance capacity and cycling stability. acs.org The improvements are credited to increased conductivity and structural stability upon Ni²⁺ incorporation into the lattice. acs.org

Potassium (K) Doping: Doping with K⁺ at the Na1 site in Na₃V₂(PO₄)₂F₃ can reduce the bandgap energy and increase electronic conductivity. libretexts.org Since the doped K⁺ does not participate in the charge-discharge reaction, it helps to maintain high Na⁺ migration pathways. libretexts.org

The table below summarizes the effects of various cation dopants on the properties of this compound materials.

DopantHost MaterialEffect on StructureEffect on PerformanceReference
Zr⁴⁺Na₃V₂(PO₄)₂F₃Enlarged lattice distanceFollows step-wise mechanism interchim.fr
Mg²⁺Na₃V₂(PO₄)₃Optimized particle size, structural stabilityEnhanced rate capability and cycling nih.gov
Mn²⁺Na₃V₂(PO₄)₂F₃Expanded cell parameters and volumeIncreased Na⁺ migration rate rsc.org
Ni²⁺Na₃V₂(PO₄)₂F₃Increased structural stabilityEnhanced capacity and cycling acs.org
K⁺Na₃V₂(PO₄)₂F₃Located at Na1 siteReduced bandgap, increased electronic conductivity libretexts.org

Anion Doping:

Substituting oxygen or adding other anions like fluorine can also tune the reaction mechanisms.

Fluorine (F) Doping: Fluorine doping, by substituting oxygen, can create stronger bonds between the transition metal and the anion, enhancing structural stability. Current time information in Douglas County, US.libretexts.org In materials like LiNi₀.₈Co₀.₁Mn₀.₁O₂, fluorine substitution increases the c-lattice parameter, which can facilitate Li⁺ ion diffusion. Current time information in Douglas County, US.libretexts.org This can lead to higher capacity and better electrochemical performance. Current time information in Douglas County, US. In Mn-rich phosphate (B84403) cathodes, light-weight fluorine doping has been shown to boost electronic conductivity and suppress Mn dissolution without altering the fundamental solid solution and two-phase reaction mechanisms. rsc.org The potent electronegativity of fluorine can also heighten the inductive effect, potentially leading to higher operating potentials. biotechrep.irresearchgate.net

Solid Solution Reactions and Step-by-Step Mechanisms

Electrocatalytic Reaction Mechanisms of Metal Fluorophosphates

Certain metal fluorophosphates have demonstrated promise as efficient and robust bifunctional electrocatalysts, capable of catalyzing both the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER). rsc.orgresearchgate.net These reactions are fundamental to the operation of energy storage and conversion devices like metal-air batteries and fuel cells. acs.orgqianggroup.com The polyanionic nature of fluorophosphates imparts significant structural stability, which is a desirable trait for long-lasting catalysts. rsc.org

The oxygen reduction reaction is a key cathodic reaction in fuel cells and metal-air batteries. Metal fluorophosphates of the Na₂MPO₄F (where M = Fe, Co, Mn) family have been investigated as a new class of electrocatalysts for this reaction. rsc.orgresearchgate.net Among these, Na₂CoPO₄F has shown superior catalytic performance with an onset potential of 0.903 V (vs. RHE) for the ORR. rsc.org

The mechanism of ORR on these materials is being explored through both experimental techniques and computational studies. nih.govacs.orgrsc.orgrsc.org The catalytic activity is believed to originate from the transition metal sites. Ab initio computational studies have been employed to understand the underlying mechanism and kinetics. rsc.org The density of states (DOS) calculations can reveal the extent of overlapping between the d-orbitals of the transition metal atom and the adsorbed oxygen atom, which is crucial for the catalytic process. rsc.org Koutecký-Levich analysis of experimental data suggests that the ORR on some catalysts can proceed via a mixture of two-electron and four-electron pathways. acs.org A low Tafel slope for a this compound catalyst would indicate that it can easily adsorb and activate O₂ on its surface, signifying strong electrocatalytic performance towards ORR. acs.org

The oxygen evolution reaction is the anodic counterpart to ORR in rechargeable metal-air batteries and water electrolyzers. The development of efficient, earth-abundant OER catalysts is critical for these technologies. Metal fluorophosphates, particularly Na₂CoPO₄F, have also been identified as promising OER electrocatalysts. rsc.orgacs.org Porous Na₂CoPO₄F has been shown to exhibit robust OER properties with an overpotential of 380 mV to achieve a current density of 10 mA cm⁻². rsc.orgresearchgate.netacs.org

Oxygen Reduction Reaction (ORR) Pathways

Enzymatic Reaction Mechanisms Involving this compound Analogues

This compound compounds, particularly organofluorophosphates, are known for their potent biological activity, often acting as powerful enzyme inhibitors. Their mechanism of action typically involves the formation of a stable, often irreversible, complex with the target enzyme, effectively blocking its catalytic function. medlink.cominterchim.frrose-hulman.eduwikipedia.orglibretexts.orglibretexts.orgnih.gov

One of the most well-studied examples is diisopropyl this compound (DFP) . DFP is a potent neurotoxin that acts as an irreversible inhibitor of acetylcholinesterase (AChE), an enzyme crucial for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine (B1216132). interchim.frwikipedia.orgnih.gov The mechanism of inhibition involves the nucleophilic attack by a specific serine residue located at the active site of the acetylcholinesterase enzyme on the phosphorus atom of DFP. wikipedia.orglibretexts.org This results in the displacement of the fluoride (B91410) ion and the formation of a very stable, covalent phosphoryl-enzyme complex. rose-hulman.edu This phosphorylated enzyme is catalytically inactive, and its hydrolysis back to the active enzyme is extremely slow. rose-hulman.edu The accumulation of acetylcholine due to the inhibition of AChE leads to continuous stimulation of nerve and muscle cells, causing paralysis and potentially death. wikipedia.org

DFP and other fluorophosphates are not limited to inhibiting acetylcholinesterase. They are also effective inhibitors of a class of enzymes known as serine proteases, such as trypsin and chymotrypsin, which also possess a critical serine residue in their active site and follow a similar inhibition mechanism. interchim.frlibretexts.org

Furthermore, some enzymes, known as diisopropyl-fluorophosphatases (DFPases) , have the ability to hydrolyze DFP and other toxic organophosphorus compounds. biotechrep.irnih.govqmul.ac.ukbiotechrep.ir The enzymatic reaction mechanism for these phosphotriesterases generally proceeds via an Sₙ2-like process, where an activated water molecule attacks the phosphorus center, leading to the displacement of the fluoride leaving group and detoxification of the compound. The reaction catalyzed by DFPase is the hydrolysis of diisopropyl this compound to diisopropyl phosphate and fluoride. qmul.ac.uk

The unique properties of the fluorine atom—its small size, high electronegativity, and ability to act as a good leaving group in certain contexts—make this compound analogues valuable tools in designing specific and potent enzyme inhibitors for research and therapeutic purposes. researchgate.netnih.gov

Hydrolysis Mechanisms of Fluorophosphates in Biological Systems

The hydrolysis of fluorophosphates, particularly monothis compound (MFP) and dithis compound (DFP), is a critical process in biological systems. The stability and breakdown of these compounds are influenced by enzymes and the surrounding pH.

Monothis compound is known for its stability in neutral or slightly alkaline conditions at physiological temperatures. researchgate.net However, its P-F bond, which has a high bond energy, can be hydrolyzed. researchgate.net This hydrolysis is often facilitated by enzymes. For instance, alkaline phosphatase can catalyze the hydrolysis of MFP, breaking it down into fluoride and orthophosphate ions. nih.govoup.com This enzymatic hydrolysis is significantly faster than spontaneous hydrolysis, with alkaline phosphatase accelerating the reaction by a factor of ten billion. oup.com In the oral cavity, bacterial phosphatases within dental plaque are responsible for the degradation of MFP. researchgate.netkarger.com The optimal pH for this hydrolysis is approximately 8. researchgate.net The process involves the release of free fluoride ions, which can then interact with tooth enamel. scite.ai Studies have shown that the enzymes responsible for MFP hydrolysis by certain oral bacteria like Streptococcus mutans may be intracellular. researchgate.net

Dithis compound (DFP) is an intermediate product in the hydrolysis of hexathis compound (B91526) (HFP). kyoto-u.ac.jp While stable in water, DFP salts can be hydrolyzed under acidic or alkaline conditions to form monofluorophosphates and hydrofluoric acid. wikipedia.org The hydrolysis of DFP is also subject to enzymatic action. Diisopropylfluorophosphatase, a calcium metalloenzyme, can hydrolyze diisopropyl this compound (DFP) and other related organophosphorus compounds. ebi.ac.uk The mechanism involves the binding of the substrate to a calcium ion in the active site, which increases the positive charge on the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule. ebi.ac.uk Computational studies suggest that for diisopropyl fluorophosphatase, the residue Asp229 can act as a nucleophile, attacking the phosphorus center of DFP to form a pentavalent intermediate, which then dissociates to form a tetrahedral phosphoenzyme intermediate. biotechrep.irresearchgate.net

The hydrolysis kinetics of fluorophosphates are dependent on the specific compound and the medium. For aryl fluorophosphates, the hydrolysis process in the presence of hydroxide (B78521) ions follows first-order kinetics. samipubco.com The rate of hydrolysis increases as the pKa of the parent phenol (B47542) decreases. samipubco.com For monofluorophosphoric acid, the rate of hydrolysis is slow for the PO₃F²⁻ and HPO₃F⁻ species, but in acidic solutions, the kinetics are described by the expression -dC/dt = k[H₂PO₃F][H⁺]. acs.org The activation energy for this reaction is approximately 16.3 kcal/mole. acs.org

This compound Interaction with Serine Proteases and Acetylcholinesterase

Fluorophosphates, particularly organophosphorus compounds like diisopropyl this compound (DFP) and sarin (B92409), are potent inhibitors of serine proteases and acetylcholinesterase (AChE). nih.govmit.eduwikipedia.org This inhibition is central to their biological effects.

Serine Proteases:

Serine proteases are a large family of enzymes that cleave peptide bonds in proteins and share a common catalytic mechanism involving a catalytic triad (B1167595) of serine, histidine, and aspartate. nih.govwikipedia.org The serine residue acts as a nucleophile, attacking the carbonyl carbon of the peptide bond. wikipedia.org Fluorophosphates like DFP act as general inhibitors of serine proteases. mit.edu The mechanism involves the cleavage of the P-F bond in the this compound, leading to the acylation of the active site serine. mit.edu This forms a stable, inactive phosphate group bound to the serine, effectively blocking the enzyme's activity. cardiff.ac.uk This covalent modification of the active site serine is a key feature of the interaction. thoughtco.com

Acetylcholinesterase (AChE):

AChE is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (ACh), thereby terminating nerve signals. wikipedia.orgebsco.com Organophosphorus fluorophosphates like sarin and DFP are powerful, irreversible inhibitors of AChE. nih.govnih.gov The mechanism of inhibition involves the this compound acting as a substrate mimic, binding to the active site of AChE. The phosphorus atom of the this compound is attacked by the hydroxyl group of the serine residue in the enzyme's active site. wikipedia.org This results in the formation of a stable, covalent phosphoester bond with the serine, while the fluoride ion acts as a leaving group. wikipedia.org This process, known as phosphonylation, renders the enzyme inactive. researchgate.net

The accumulation of acetylcholine in the synaptic cleft due to AChE inhibition leads to continuous stimulation of cholinergic receptors, resulting in a "cholinergic crisis". nih.gov The bond between the organophosphorus compound and AChE can undergo a process called "aging," where it becomes even more resistant to reactivation. For sarin, this aging process is relatively rapid, occurring within a few hours. vumc.org

The potency of these inhibitors can vary. For example, DFP is a potent inhibitor of AChE, with an in vitro IC₅₀ of 343 nM. nih.gov Sarin is also a highly potent inhibitor, and its Sp-enantiomer is approximately 10 times more effective at inactivating AChE than the Rp-enantiomer. nih.gov

Mechanistic Insights into Heterogeneous Catalysis by Fluorophosphates

This compound-based materials have emerged as effective heterogeneous catalysts for various organic transformations, including epoxidation reactions and the conversion of olefins.

Epoxidation Reactions and Selectivity Mechanisms

Cobalt-fluorophosphate coordination polymers have demonstrated significant catalytic activity in the epoxidation of olefins. osti.gov These materials can effectively catalyze the epoxidation of both aromatic and aliphatic alkenes using oxidants like tert-butyl hydroperoxide (TBHP) and hydrogen peroxide (H₂O₂). osti.govresearchgate.net

One notable example is a novel cobalt-fluorophosphate framework, {Co₅(1,2,4-triazole)₂(OH)₂(PO₃F)₄}n, which acts as a heterogeneous catalyst. osti.govosti.gov This catalyst has shown high conversion rates (up to 97%) for substrates like cyclohexene (B86901) and styrene, with good selectivity for the corresponding epoxides. researchgate.netosti.govresearchgate.net The catalytic activity is attributed to the cobalt centers within the this compound framework. osti.gov The mechanism is believed to involve the activation of the oxidant by the cobalt(II) ions. osti.gov The catalyst can be recovered and reused for multiple cycles without a significant loss of activity, highlighting its heterogeneous nature. researchgate.net The use of H₂O₂ as an oxidant is particularly advantageous as it is considered a green oxidizing agent. osti.gov

Catalytic Transformations of Olefins

Beyond epoxidation, this compound-based catalysts are also utilized in other transformations of olefins. Aluminum this compound has been identified as a catalyst for olefin disproportionation, also known as metathesis. google.com Olefin metathesis is a powerful reaction in organic synthesis that allows for the redistribution of fragments of alkenes by the scission and regeneration of carbon-carbon double bonds. nih.gov

The development of efficient and selective catalysts for olefin transformations is a significant area of research. lbl.govrsc.org Bifunctional catalysts, which possess two types of active sites with complementary properties, have shown promise in selectively producing light olefins from syngas (a mixture of H₂ and CO). lbl.gov While the specific role of fluorophosphates in these more complex catalytic systems is an area of ongoing investigation, their ability to act as supports or active components in catalysts for olefin conversions is evident. The acidic properties of some this compound materials can contribute to catalytic activity in reactions like olefin isomerization and cracking. The design of late-transition metal catalysts, sometimes in conjunction with specific ligands or supports, is a key strategy for achieving high efficiency and selectivity in olefin polymerization and copolymerization. rsc.orgacs.org

Kinetics of this compound Transformations in Various Media

The rate at which fluorophosphates undergo transformations, such as hydrolysis, is highly dependent on the chemical environment, including pH, temperature, and the presence of catalysts.

The hydrolysis of monofluorophosphoric acid (H₂PO₃F) has been studied as a function of pH. The pseudo-first-order rate constants indicate that the hydrolysis is slow for the deprotonated species (PO₃F²⁻ and HPO₃F⁻). acs.org However, in acidic solutions, the reaction rate is dependent on the concentration of both the monofluorophosphoric acid and hydrogen ions. acs.org The Arrhenius activation energy for this acid-catalyzed hydrolysis is 16.3 ± 1 kcal/mole. acs.org

In alkaline solutions, the hydrolysis of aryl fluorophosphates follows first-order kinetics with respect to the hydroxide ion concentration. samipubco.com For example, the hydrolysis rate of 4-nitrophenyl this compound was determined to be 4.2 x 10⁻⁵ M⁻¹s⁻¹. samipubco.comsamipubco.com The rate of hydrolysis is also influenced by the nature of the leaving group, with a lower pKa of the parent phenol leading to a faster reaction. samipubco.com

The degradation of fluorophosphates can also be studied in different solvents and under various conditions. For instance, the degradation kinetics of some compounds have been shown to follow a first-order model in solutions like 10% DMSO and 0.1 M HCl, with the rate constants being affected by the solvent. mdpi.com The pH of the medium is a critical factor; for example, the degradation rate of ceftobiprole (B606590) was found to be slowest in 0.1 M HCl and fastest in 0.1 M NaOH. mdpi.com

The stability of fluorophosphates can also be influenced by the presence of other substances. Lithium dithis compound (LiPO₂F₂), for example, is prone to hydrolysis in alkaline conditions (pH > 9), where it can decompose within 24 hours.

In biological media, such as dental plaque, the hydrolysis of monothis compound (MFP) is an enzymatic process. The kinetic parameters for MFP hydrolysis by natural human plaque have been determined, with a Kₘ of 1.77 mmol/L and a Vₘₐₓ of 41.4 nmol/min/mg protein at pH 8.0. scite.ai At a lower pH of 6.0, the Vₘₐₓ decreases. scite.ai Following exposure to an MFP-containing dentifrice, the concentration of MFP in plaque fluid decreases over time, while the fluoride ion concentration initially increases and then gradually decreases, suggesting continuous enzymatic hydrolysis. karger.com

The degradation of materials in various media is a complex process influenced by multiple factors, including the chemical composition of the material and the surrounding environment. nih.govresearchgate.netmdpi.com For instance, the photodegradation of certain compounds in the presence of a this compound photocatalyst has been shown to follow a pseudo-first-order kinetic model. researchgate.net

Applications of Fluorophosphates in Advanced Materials Science

Fluorophosphate-Based Polyanionic Insertion Hosts for Energy Storage Technologies

This compound-based materials are emerging as promising candidates for cathode materials in next-generation rechargeable batteries, particularly for sodium-ion and lithium-ion technologies. Their polyanionic structure offers a stable framework for the insertion and extraction of alkali metal ions, which is the fundamental process of battery operation.

The robust structural stability of metal fluorophosphates, such as those in the Na₂MPO₄F (where M can be Iron, Cobalt, or Manganese) family, makes them attractive for energy storage applications. researchgate.netrsc.org This stability is crucial for ensuring the long-term cycling performance and safety of batteries.

Research into this compound cathodes has demonstrated their potential for high operating voltages. For instance, a carbon-modified sodium cobalt this compound (Na₂CoPO₄F) has been shown to deliver an initial discharge capacity of 100 mAh g⁻¹ with a flat voltage plateau around 4.3 V versus sodium metal. jst.go.jp This high voltage is a key factor in achieving high energy density, a critical parameter for battery performance. The estimated energy density for this material reaches 407 Wh kg⁻¹ when based on metallic sodium. jst.go.jp

The development of this compound materials for energy storage is an active area of research, with ongoing efforts to optimize their electrochemical properties and explore new compositions.

Development of Bifunctional Electrocatalysts from Metal Fluorophosphates

Metal-air batteries are a promising energy storage technology due to their high theoretical energy density. researchgate.net However, their practical application is hindered by the lack of efficient and cost-effective catalysts for the oxygen reduction reaction (ORR) during discharge and the oxygen evolution reaction (OER) during charging. acs.org Metal fluorophosphates have emerged as a new class of bifunctional electrocatalysts that can effectively catalyze both reactions. researchgate.netrsc.org

Specifically, the Na₂MPO₄F (M = Fe, Co, Mn) family of sodium insertion materials has demonstrated robust structural stability and promising catalytic activity. researchgate.netrsc.org Among these, porous sodium cobalt this compound (Na₂CoPO₄F) synthesized via a solution combustion method has shown particularly strong bifunctional properties, comparable to conventional precious metal catalysts. acs.org

Key research findings on Na₂CoPO₄F as a bifunctional electrocatalyst:

Superior Catalytic Performance: Na₂CoPO₄F exhibits an onset potential of 0.903 V (vs. RHE) for the ORR and an overpotential of 380 mV (vs. RHE) for the OER. rsc.org

Stability in Aqueous Media: The fluorine-based chemistry of these materials minimizes dissolution in aqueous environments, making them suitable for use as cathodes in aqueous rechargeable hybrid Na-air batteries. researchgate.netacs.org

Cost-Effectiveness: As they are composed of earth-abundant elements, metal fluorophosphates offer a cheaper alternative to precious metal catalysts like platinum. researchgate.net

The exploration of polyanionic transition metal fluorophosphates as bifunctional electrocatalysts is a relatively new but rapidly advancing field. rsc.org Their performance and stability suggest they could be key components in the development of efficient and affordable fuel cells and metal-air batteries. acs.org

This compound Compounds in Magnetic Materials Research

This compound compounds containing transition metals exhibit interesting magnetic properties, making them subjects of investigation in materials science. The specific arrangement of metal ions and the superexchange interactions mediated by the phosphate (B84403) and fluoride (B91410) anions can lead to various magnetic ordering phenomena.

For example, cobalt(II) fluoride (CoF₂) is an antiferromagnetic compound at low temperatures, with a Néel temperature (Tₙ) of 37.7 K. wikipedia.org The introduction of the this compound group can modify these magnetic interactions. While detailed magnetic studies on many complex this compound compounds are still emerging, the foundational understanding of related binary fluorides and phosphates provides a basis for predicting and exploring their magnetic behavior.

Research in this area often involves the synthesis of new this compound materials and the characterization of their magnetic susceptibility and ordering temperatures. The ability to tune the magnetic properties by substituting different transition metals (e.g., iron, manganese, cobalt) within the this compound structure opens up possibilities for designing new magnetic materials with specific functionalities.

Biomaterials Science: Fluorophosphates in Bone Regeneration and Material Stabilization

This compound compounds are also being explored for their potential in biomaterials science, particularly in the areas of bone regeneration and the stabilization of biocompatible materials.

Calcium this compound Cements and Water Stability

Calcium phosphate cements (CPCs) are widely used as synthetic bone graft substitutes due to their biocompatibility and similarity to the mineral component of bone. However, a significant drawback of some CPCs is their poor washout resistance when exposed to bodily fluids immediately after application. diva-portal.org

Research has shown that the incorporation of this compound can enhance the stability of these cements. For instance, a study on a modified gypsum system involving the inclusion of calcium this compound (Ca(SO₄)ₓ(PO₃F)₁₋ₓ·2H₂O) demonstrated that cements formed with calcium fluorophosphates offer greater water stability. bham.ac.uk This improved stability is a critical factor for the successful clinical application of bone cements. Another approach involves creating a non-decay type fast-setting calcium phosphate cement by introducing sodium alginate into the liquid phase, which remains stable when immersed in water. nih.gov

Inhibition of Amorphous Calcium Carbonate Crystallization by Fluorophosphates

Amorphous calcium carbonate (ACC) is a precursor phase in the formation of crystalline calcium carbonate, a major component of many biological and synthetic materials. wikipedia.orgnih.gov Controlling the crystallization of ACC is crucial for tailoring the properties of these materials.

Studies have indicated that this compound ions can inhibit the crystallization of ACC. bham.ac.uk This stabilization effect is important for processes where maintaining an amorphous phase is desirable, such as in the development of certain biomaterials or in preventing unwanted scaling. The mechanism of inhibition is thought to involve the adsorption of this compound ions onto the surface of ACC particles, which hinders their growth and transformation into crystalline forms.

Optical Properties and Applications of Doped this compound Glasses

This compound glasses are a unique class of optical materials that combine the properties of both fluoride and phosphate glasses. They are known for their low melting points, low nonlinear refractive indices, and high transparency from the near-UV to the mid-IR regions. researchgate.net These properties make them excellent hosts for doping with rare-earth ions for applications in lasers, optical amplifiers, and other photonic devices.

The composition of this compound glasses can be tailored to optimize their optical properties. For example, the addition of elements like lead can lower the melting temperature and improve water resistance. wikipedia.org

Research Highlights in Doped this compound Glasses:

Europium-doped glasses: Eu³⁺-doped this compound glasses have been shown to be promising for optical display devices, exhibiting reddish-orange emission. scientific.net

Erbium-doped glasses: Er³⁺-doped K-Ca-Al this compound glasses are suitable for optical amplifiers operating at 1.53 μm, with a notable thermal stability and a high quenching concentration. optica.org

Neodymium-doped glasses: Nd³⁺-doped this compound glasses have been investigated for near-infrared (NIR) laser applications, particularly at 1060 nm. ingentaconnect.com Studies have shown that the composition of the glass can significantly influence the emission characteristics. ingentaconnect.com

Ytterbium-doped glasses: Yb³⁺-doped this compound glasses are being developed for high-power fiber and waveguide lasers, with research focused on increasing the emission cross-section for enhanced gain. researchgate.net

Cerium-doped glasses: CeF₃-doped aluminum this compound glasses exhibit emission in the UV region, making them potentially useful for various photonic applications. scientific.net

The following table summarizes some of the key optical properties of doped this compound glasses from various studies:

DopantHost Glass Composition (Example)Key Optical Property/Application
Eu³⁺P₂O₅ – K₂O – Al₂O₃ – CaF₂ – LiFReddish-orange emission for display devices scientific.net
Er³⁺P₂O₅ + K₂O + Al₂O₃ + CaO + CaF₂Optical amplification at 1.53 μm optica.org
Nd³⁺59NH₄H₂PO₄ +15ZnO +15BaF₂+10CaF₂+1.0NdF₃NIR laser application at 1060 nm ingentaconnect.com
Yb³⁺Alkali-free this compound glassFiber and waveguide lasers researchgate.net
Ce³⁺Aluminum this compound glassUV emission for photonics scientific.net

The ongoing research in this field continues to explore new compositions and doping strategies to further enhance the optical performance of this compound glasses for a wide array of technological applications.

Biochemical and Biological Research with Fluorophosphates

Fluorophosphate Nucleotide Analogues as Molecular Probes

This compound nucleotide analogues, which feature a fluorine atom in place of an oxygen atom in the phosphate (B84403) group, have emerged as powerful tools in biochemical and biological research. researchgate.netnih.gov The unique properties of the fluorine atom, including its high magnetogyric ratio, 100% natural abundance, and the sensitivity of its nuclear magnetic resonance (NMR) signal to the local chemical environment, make it an ideal reporter for various molecular processes. uw.edu.plfuw.edu.pl These analogues are chemically stable in aqueous solutions over a wide pH range. researchgate.net

Monitoring Enzyme Activity and Specificity

This compound nucleotide analogues serve as effective probes for monitoring the activity and specificity of a diverse range of enzymes. researchgate.netnih.govacs.org The cleavage of the P-F bond or other enzymatic modifications involving the this compound moiety can be readily detected and quantified using ¹⁹F NMR spectroscopy. researchgate.net This technique allows for real-time monitoring of enzymatic reactions, providing valuable kinetic data. acs.org

A notable application is in the study of pyrophosphatases, such as the human decapping scavenger enzyme (DcpS), which is a therapeutic target for spinal muscular atrophy. researchgate.netnih.govacs.orgcreative-biolabs.com By using this compound-containing mRNA cap analogues, researchers can create assays to monitor the activity of DcpS. researchgate.netcreative-biolabs.com For instance, over 30 different this compound-containing nucleotides have been synthesized, varying in the nucleobase (Adenine, Guanine, Cytosine, Uracil, 7-methylguanosine), the length of the phosphate chain, and other modifications. researchgate.netacs.org These analogues have proven useful for monitoring enzymes with different specificities and requirements for metal ions. researchgate.netnih.govacs.org

Applications in Protein Binding Studies

The sensitivity of the ¹⁹F NMR signal to changes in the chemical environment makes this compound nucleotide analogues excellent reporter ligands for studying protein-ligand interactions. researchgate.netnih.govacs.orgresearchgate.net When a this compound analogue binds to a protein, changes in the ¹⁹F chemical shift and relaxation rate can be observed, providing insights into the binding event. researchgate.net

A key example is the study of the interaction between this compound mRNA cap analogues and the eukaryotic translation initiation factor (eIF4E). researchgate.netnih.govacs.orgcreative-biolabs.com These studies help to elucidate the molecular recognition processes that are crucial for the initiation of protein synthesis. The ability to directly observe the binding of these analogues to proteins via ¹⁹F NMR offers a powerful method for characterizing these interactions. researchgate.netuw.edu.pl

Development of ¹⁹F NMR Hybridization Probes

Researchers have synthesized oligonucleotide 5'-(2-fluorodiphosphates) which have potential as ¹⁹F NMR hybridization probes. researchgate.netnih.govacs.orgresearchgate.net These probes are created by functionalizing the 5'-terminus of oligonucleotides with a structurally compact fluorinated label. researchgate.netoup.com The formation of a DNA duplex can be monitored by ¹⁹F NMR, demonstrating the utility of these probes in studying nucleic acid interactions. researchgate.netoup.com The synthesis of these probes often involves using this compound imidazolide (B1226674) as a fluorophosphorylating reagent for 5'-phosphorylated oligonucleotides. researchgate.netnih.govacs.org This approach allows for the creation of versatile probes for investigating the secondary structure and interactions of nucleic acids. oup.com

Enzymatic Biotransformations Mediated by this compound-Interacting Enzymes

Certain enzymes have the ability to interact with and mediate the transformation of this compound compounds. This has significant implications for both understanding fundamental enzymatic mechanisms and for developing practical applications in areas like bioremediation.

DFPase and Organophosphate Hydrolysis

Diisopropyl fluorophosphatase (DFPase) is an enzyme that effectively catalyzes the hydrolysis of diisopropyl this compound (DFP) and other organophosphorus nerve agents. nih.govnih.gov This enzyme, originally discovered in the squid Loligo vulgaris, can hydrolyze the P-F bond in highly toxic G-type nerve agents. encyclopedia.pubresearchgate.net The hydrolysis of these compounds by DFPase results in their detoxification. nih.gov The mechanism of DFPase involves the participation of water as a nucleophile, assisted by key amino acid residues in the enzyme's active site. researchgate.net The stability of DFPase over a wide range of temperatures and pH values makes it a promising candidate for bioremediation of organophosphate contamination. encyclopedia.pub

Interactions with Carboxyvinyl Transferases (e.g., AroA, MurA)

This compound can interact with carboxyvinyl transferases such as AroA (enolpyruvylshikimate-3-phosphate synthase) and MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which are key enzymes in the biosynthesis pathways of aromatic amino acids in bacteria and peptidoglycan in bacterial cell walls, respectively. acs.orgnih.gov Studies have shown that this compound, along with other phosphate analogues like arsenate and vanadate (B1173111), can promote the breakdown of enolpyruvyl products in reactions catalyzed by AroA and MurA. acs.orgnih.gov

However, the catalytic efficiency with this compound is significantly lower compared to the natural substrate, phosphate. acs.orgnih.govresearchgate.net For both enzymes, the kcat/KM value for the this compound-promoted reaction was found to be approximately 5000-fold lower than that for the phosphate-promoted reaction. acs.orgnih.govresearchgate.net This suggests that while this compound can bind to the active site, its interaction is less productive for catalysis. These findings provide valuable insights into the catalytic mechanisms of these enzymes and the specific role of the phosphate group in their reactions. acs.orgnih.gov

Environmental Dynamics and Fate of Fluorophosphate Species

Hydrolysis Kinetics of Fluorophosphates in Aqueous Environments

The stability of fluorophosphate compounds in aqueous environments is largely dictated by their hydrolysis kinetics, which can be influenced by factors such as pH and temperature. The hydrolysis of these compounds involves the cleavage of the phosphorus-fluorine or phosphorus-oxygen bonds.

The hydrolysis of monofluorophosphoric acid has been studied, providing insights into its environmental persistence. acs.org Research on the hydrolysis of aryl fluorophosphates has shown that the process typically follows first-order kinetics concerning hydroxide (B78521) concentration. samipubco.com The rate of hydrolysis increases as the pKa of the parent phenol (B47542) decreases. samipubco.com For instance, the hydrolysis rate of 4-nitrophenyl this compound was determined to be 4.2 x 10⁻⁵ M⁻¹s⁻¹. samipubco.com

Studies on fluoroborate (BF₄⁻), a related organofluorine compound, have demonstrated that its hydrolysis is a slow process, with a half-life of 90 days under certain conditions. rsc.org The hydrolysis of BF₄⁻ follows zero-order kinetics and is influenced by both pH and temperature. rsc.org An increase in pH from 3 to 11 leads to a decrease in the apparent rate constant for BF₄⁻ hydrolysis, while an increase in temperature from 277 K to 308 K accelerates the reaction. rsc.org

The hydrolysis of hexathis compound (B91526) (PF₆⁻) and its partially fluorinated derivatives, such as dithis compound (PO₂F₂⁻) and monothis compound (PO₃F²⁻), is accelerated by the presence of H⁺ ions. researchgate.net The acid hydrolysis of PO₂F₂⁻ follows a series first-order rate law, with the second step of fluoride (B91410) release proceeding approximately 1.8 times faster than the first. researchgate.net The nature of the solvent also significantly impacts the hydrolysis kinetics and the resulting products. researchgate.net

The table below summarizes the hydrolysis rate constants for selected this compound compounds under specific conditions.

CompoundConditionRate Constant (k)Reference
4-Nitrophenyl this compound-4.2 x 10⁻⁵ M⁻¹s⁻¹ samipubco.com
Fluoroborate (BF₄⁻)pH 30.220 ± 0.004 mg L⁻¹ day⁻¹ rsc.org
Fluoroborate (BF₄⁻)pH 110.100 ± 0.005 mg L⁻¹ day⁻¹ rsc.org

Analytical Methodologies for Environmental this compound Detection and Quantification

The detection and quantification of fluorophosphates in environmental samples present analytical challenges due to the wide variety of these compounds and their presence at low concentrations. researchgate.net A range of analytical techniques has been developed to address these challenges.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone for the analysis of many fluorinated compounds. HPLC-tandem mass spectrometry (HPLC-MS/MS) is a highly specific method used for analyzing PFAS in various environmental and biological matrices. tudelft.nl

Gas Chromatography (GC) coupled with MS is another powerful technique, particularly for more volatile fluorinated compounds or those that can be derivatized to become volatile. tudelft.nlrsc.org GC-MS has been used to identify and quantify compounds like dimethyl this compound (DMFP) and diethyl this compound (DEFP). rsc.org

Ion Chromatography (IC) is employed for the separation and quantification of ionic this compound species and their hydrolysis products in aqueous solutions. rsc.org

Spectrometric and Other Methods:

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used for the quantification of organo(fluoro)phosphates after separation by techniques like hydrophilic interaction liquid chromatography (HILIC). researchgate.net

High-Resolution–Continuum Source Graphite Furnace Molecular Absorption Spectrometry (HR-CS GF MAS) is a sensitive method for the determination of total fluorine, which can serve as a sum parameter for fluorinated compounds. spectroscopyonline.com This method relies on the in-situ formation of gallium(I) fluoride (GaF) molecules for detection. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹⁹F NMR, can be used to determine the concentrations of fluorinated chemicals in samples, though it may sometimes overestimate concentrations compared to LC/MS methods. tudelft.nl

Fluorometric quantification using dyes like 4',6-diamidino-2-phenylindole (DAPI) has been explored for polyphosphate, a related phosphorus compound, but can be subject to interference from nucleic acids. nih.gov

Sample Preparation: Effective sample preparation is crucial for accurate analysis. Techniques like solid-phase extraction (SPE) are commonly used to preconcentrate and clean up samples before instrumental analysis. spectroscopyonline.com Other microextraction techniques, such as hollow fiber-based liquid-phase microextraction (HF-LPME) , have also been developed for the preconcentration of target analytes from environmental and biological samples. nih.gov

The table below provides a summary of analytical methods used for this compound detection.

Analytical TechniqueAbbreviationApplicationReference
High-Performance Liquid Chromatography-Tandem Mass SpectrometryHPLC-MS/MSTargeted analysis of PFAS in various matrices tudelft.nl
Gas Chromatography-Mass SpectrometryGC-MSAnalysis of volatile or derivatized fluorophosphates rsc.org
Ion ChromatographyICSeparation of ionic this compound species rsc.org
Inductively Coupled Plasma-Mass SpectrometryICP-MSQuantification of organo(fluoro)phosphates researchgate.net
High-Resolution–Continuum Source Graphite Furnace Molecular Absorption SpectrometryHR-CS GF MASDetermination of total fluorine spectroscopyonline.com

Advanced Analytical Techniques in Fluorophosphate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural characterization of fluorophosphate compounds in both solution and the solid state. usp.brrsc.org This non-destructive method provides detailed information about the local atomic environment, connectivity, and dynamics of nuclei such as ¹⁹F, ³¹P, and ²⁷Al. researchgate.net In the study of this compound glasses, for instance, modern high-resolution NMR techniques are applied to investigate the local environments of aluminum fluoride-based materials. researchgate.net The combination of magic-angle spinning (MAS), triple-quantum MAS, cross-polarization MAS, and rotational echo double resonance methods allows for the development of detailed physical models of the short-range order within these glasses. researchgate.net

In situ ¹⁹F NMR spectroscopy is a powerful tool for probing the reaction mechanisms involving this compound species in real-time. researchgate.net This technique allows researchers to follow the transformation of reactants into products, identify transient intermediates, and understand the kinetics of the reactions. For example, the mechanism of CF₂-transfer from TMSCF₃ mediated by catalysts has been investigated using in situ ¹⁹F NMR spectroscopy to analyze the kinetics of the reaction. researchgate.net The high sensitivity and wide chemical shift range of the ¹⁹F nucleus make it particularly well-suited for these studies, enabling the clear resolution of different fluorine-containing species in the reaction mixture. chemrxiv.org In the study of phosphoglucomutase, ¹⁹F NMR was used to investigate the complexes formed with fluorinated substrate analogues, revealing large chemical shift changes upon binding and providing insights into the enzyme's catalytic mechanism. nih.gov

Solid-state NMR (ssNMR) spectroscopy is indispensable for characterizing the structure of both crystalline and amorphous this compound materials. acs.org Unlike techniques that require crystalline samples, ssNMR can provide detailed structural information about disordered systems like glasses. researchgate.netbruker.com It is a powerful tool for analyzing the composition and structure of these materials at an atomic level. researchgate.net

In Situ ¹⁹F NMR for Mechanistic Investigations

Mass Spectrometry (MS) and Coupled Techniques (LC-MS, GC-MS)

Mass spectrometry (MS) and its hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are vital for the identification and quantification of this compound compounds. nih.govphenomenex.com These techniques separate complex mixtures and then analyze the components based on their mass-to-charge ratio, providing high sensitivity and specificity. phenomenex.comrssl.com

LC-MS is particularly useful for the analysis of non-volatile and polar compounds, which are common in this compound chemistry. rssl.com It has been used to study the decomposition products of electrolytes in lithium-ion batteries, where organophosphates formed from the breakdown of salts like lithium hexathis compound (B91526) are identified. mdpi.com GC-MS, on the other hand, is well-suited for volatile compounds. rssl.comshimadzu.com The choice between LC-MS and GC-MS depends on the volatility and polarity of the analytes. shimadzu.com For instance, a comparison of GC-MS and LC-MS/MS for the determination of neutral per- and polyfluoroalkyl substances (PFASs) found that UHPLC-APCI-MS/MS offered the highest detectability. nih.gov

Chromatographic Separations (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique used extensively in this compound research. shimadzu.com It allows for the separation, identification, and quantification of individual components in a mixture. shimadzu.com HPLC methods have been developed for the analysis of various this compound-related compounds.

For example, an isocratic HPLC method was reported for the separation of monothis compound (MFP) and dithis compound (DFP). mdpi.com This method utilized an anion exchange column and was capable of separating MFP and DFP from polyphosphates. mdpi.com In another application, a reverse-phase HPLC method was developed for the analysis of diisopropyl this compound. sielc.com This method is scalable and can be used for preparative separation to isolate impurities. sielc.com Furthermore, HPLC is crucial in the development of methods for the separation of chiral compounds, where mobile phase additives like potassium hexathis compound can be used to improve peak shape. chromatographytoday.com The separation of fluorinated amino acids and oligopeptides from their non-fluorinated counterparts has also been explored using HPLC, demonstrating the technique's versatility. nih.gov

X-ray Absorption Near Edge Structure (XANES) for Oxidation State and Coordination Studies

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful, element-specific technique used to determine the oxidation state and coordination environment of atoms in this compound materials. ucalgary.cauu.nl This non-destructive method can be applied to both crystalline and amorphous samples. mdpi.com The XANES spectrum is sensitive to the local electronic structure, providing a fingerprint of the chemical environment of a specific element. diamond.ac.uk

In materials science, XANES is used to investigate the valence state and coordination of transition metals, which is crucial for understanding the properties of materials like kunzite, where it was used to determine the oxidation states of manganese and iron impurities. mdpi.com The technique provides information on bond lengths and coordination numbers, which are essential for characterizing the atomic-scale structure. mdpi.com For example, the near-edge structure of an X-ray absorption spectrum can reveal whether iron is in the Fe²⁺ or Fe³⁺ state and its coordination geometry. diamond.ac.uk This information is vital for understanding the behavior of materials in applications such as catalysis and energy storage. mdpi.com

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are imaging techniques that provide direct visualization of materials at the nanoscale and even atomic level. nanoscience.comwikipedia.org These techniques are used to study the morphology, crystal structure, and defects in this compound materials. wikipedia.org

In the study of Nd³⁺ doped strontium this compound (S-FAP) nanopowders, HRTEM was used to determine the morphology and particle size, revealing grain sizes of about 30 nm. researchgate.net Electron diffraction patterns obtained via TEM provide information about the crystallinity of the material. researchgate.net HRTEM allows for the direct imaging of the atomic lattice, making it possible to identify crystal structures and observe defects. wikipedia.org For example, in the study of sodium-rich vanadium oxy-fluorophosphate, HRTEM was employed to investigate the material's structure. uliege.be This level of detail is critical for understanding the structure-property relationships in advanced materials.

Future Directions and Interdisciplinary Perspectives in Fluorophosphate Research

Synergistic Integration of Experimental and Computational Methodologies

The synergy between experimental synthesis and characterization with computational modeling is becoming increasingly crucial for accelerating the discovery and optimization of fluorophosphate materials. researchgate.netnih.gov This integrated approach allows for a deeper understanding of structure-property relationships and provides predictive power in the design of new compounds with desired functionalities.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the properties of materials and guiding experimental work. researchgate.net For instance, DFT-based calculations have been employed to explore the chemical space of transition metal-containing oxyfluorides as potential sodium-ion battery electrodes, assessing their stability, voltage, and ion mobility. arxiv.org These computational screenings can identify promising compositions for experimental validation, saving significant time and resources. researchgate.net

The validation of computational models with experimental data is a critical feedback loop. researchgate.net Discrepancies between predictions and experimental observations can highlight the limitations of current models and guide their refinement. This iterative process of prediction, synthesis, and characterization is essential for advancing the understanding of this compound systems. For example, in the study of phosphoglycosyl transferase, a synergistic computational and experimental approach was used to analyze the dynamics and interactions of the enzyme with its membrane-bound substrate. nih.gov

Future directions in this area will likely involve the development of more sophisticated computational models that can accurately predict complex phenomena in fluorophosphates. The integration of machine learning and artificial intelligence with computational chemistry is also expected to further accelerate the discovery of new materials by enabling rapid screening of vast chemical spaces. researchgate.net

Exploration of Novel this compound Compositions and Structures

The exploration of new this compound compositions and structures is a key driver of innovation in the field. doi.orgusp.br Researchers are continuously seeking to synthesize novel materials with enhanced properties for a variety of applications. This includes the development of new cathode materials for lithium-ion and sodium-ion batteries, as well as materials with unique optical and luminescent properties.

One area of active research is the synthesis of novel this compound phases. For example, a new this compound, Li9Mg3[PO4]4F3, was recently discovered and found to exhibit promising thermoluminescent properties, making it a candidate for radiation dosimetry applications. doi.org The synthesis of new phosphate (B84403) and this compound materials often involves exploring different structural building blocks, such as the monothis compound anion (PO3F2-), to create a range of new compositions. bham.ac.uk

The design of this compound materials with specific functionalities often involves doping with rare-earth elements or other ions. For instance, rare-earth doped this compound glasses and glass-ceramics are being investigated for their spectroscopic properties and potential applications in photonics. usp.br The combination of fluoride (B91410) and phosphate components in these materials can lead to desirable properties such as excellent thermal and hydrolytic stability. doi.org

The development of novel synthetic methods is also crucial for accessing new this compound compositions. This includes techniques that allow for the controlled synthesis of materials with specific morphologies and crystallinities. For example, a solvent-free mechanochemical protocol has been reported for the in-situ fabrication of sodium vanadium fluorophosphates, which show promise as cathode materials for sodium-ion batteries. researchgate.net

Interdisciplinary Research at the Interface of this compound Chemistry with Other Fields

The unique properties of fluorophosphates are driving interdisciplinary research, with applications emerging in fields such as bioimaging, catalysis, and materials science. bham.ac.ukdicp.ac.cnadamasuniversity.ac.in The versatility of this compound chemistry allows for the design of materials with tailored properties for specific applications.

In the field of bioimaging , fluorinated molecules are being explored for their potential as fluorescent probes. researchgate.net Photoactivatable fluorophores, for example, allow for the real-time monitoring of dynamic events in biological systems with high spatial and temporal resolution. nih.gov The development of new fluorophores based on fluorene (B118485) and other polyaromatic structures is an active area of research. researchgate.net

In catalysis , this compound-based materials are being investigated for their potential as catalysts in a variety of chemical transformations. For example, novel cobalt-fluorophosphate clusters have been synthesized and shown to act as heterogeneous catalysts for epoxidation reactions. adamasuniversity.ac.in The use of organophotoredox catalysis is also providing new routes to access fluorinated molecules through C(sp3)–F bond cleavage. acs.org Frustrated Lewis pairs (FLPs) incorporating fluorine have also emerged as a new class of catalysts for metal-free asymmetric reactions. rsc.org

The intersection of this compound chemistry with materials science is leading to the development of new materials with a wide range of applications. This compound glasses, for instance, are being studied for their optical properties and potential use in solid-state lighting. tci-thaijo.orgacs.org The ability to tune the composition and structure of these glasses allows for the optimization of their luminescent properties. acs.org Furthermore, the incorporation of the monothis compound anion into materials like gypsum has been shown to improve their water stability. bham.ac.uk

Development of Sustainable and Scalable this compound Technologies

As the applications of fluorophosphates expand, there is a growing need to develop sustainable and scalable manufacturing processes. This involves addressing the environmental impact of current synthetic methods and developing greener alternatives. Digital technologies are also expected to play a crucial role in enabling the transition towards more sustainable chemical production. cefic.org

One of the key challenges in this compound synthesis is the use of hazardous reagents and the generation of toxic byproducts. oup.com For example, liquid-phase fluorolytic routes often require the use of highly toxic hydrofluoric acid (HF) and ammonium (B1175870) fluoride (NH4F). oup.com Researchers are actively seeking to develop greener synthetic routes that avoid the use of these hazardous materials.

A promising approach is the use of mechanochemistry, which involves the use of mechanical force to drive chemical reactions. researchgate.net This solvent-free method can be used to synthesize this compound materials at room temperature, reducing energy consumption and eliminating the need for hazardous solvents. researchgate.netgoogle.com For instance, a mechanochemical protocol has been developed for the large-scale fabrication of sodium vanadium fluorophosphates. researchgate.net

Another strategy for sustainable synthesis is to utilize waste materials as starting materials. For example, there is research into the green synthesis of fluoride cathode materials from waste products. researchgate.net The development of one-step synthesis approaches that are both scalable and produce phase-pure materials is also a major goal. oup.com

The integration of digital technologies, such as modeling and analytics, can help to optimize manufacturing processes and improve their sustainability. cefic.org By taking a systematic and integrated approach, researchers and policymakers can work towards ensuring a secure and sustainable supply of phosphorus for future technologies. mdpi.com Nature-inspired design principles, or biomimicry, may also offer innovative and sustainable solutions for materials development. undp.org

Q & A

Q. What are the critical considerations for synthesizing phase-pure fluorophosphate materials, and how can decomposition into secondary phases be mitigated?

this compound synthesis (e.g., Li-based cathodes) often faces challenges such as unintended phase transitions (e.g., LiSICON or OLIVINE phases) due to thermodynamic instability. To ensure phase purity:

  • Methodology : Use controlled solid-state reactions or sol-gel methods with precise stoichiometric ratios and calcination temperature gradients. For example, slow cooling rates (<2°C/min) post-sintering reduce decomposition risks .
  • Validation : Pair X-ray diffraction (XRD) with Rietveld refinement to detect and quantify secondary phases (<5% detection limit).

Q. How does the F/O ratio influence the structural and optical properties of this compound glasses?

The F/O ratio determines anion competition in glass networks, affecting properties like refractive index and thermal stability:

  • Methodology : Prepare glass series with varying F/O ratios (e.g., 1–7) and analyze using Raman spectroscopy and ³¹P NMR to track structural changes (e.g., PO₄³⁻ ↔ PO₃F²⁻ transitions) .
  • Key Finding : Higher F/O ratios increase glass network connectivity, enhancing mechanical strength but reducing optical transparency in UV regions .

Q. What analytical techniques are recommended for quantifying this compound intermediates in metabolic assays?

Fluorometric assays (e.g., glyceraldehyde-3-phosphate detection) require precision to avoid interference:

  • Protocol : Use NADH-coupled enzymatic assays with fluorometric detection (ex/em: 535/587 nm). Normalize results against background controls (e.g., NADPH/glucose-6-phosphate) to eliminate false signals .
  • Data Validation : Perform spike-recovery tests (85–115% recovery range) and replicate measurements (CV <10%) .

Advanced Research Questions

Q. How can electrostatic shielding strategies enhance ion diffusion in this compound-based battery cathodes?

In sodium-ion batteries, this compound cathodes (e.g., Na₃V₂(PO₄)₂F₃) often suffer from slow Na⁺ diffusion:

  • Methodology : Introduce electrostatic shielding via aliovalent doping (e.g., Al³+ or Ti⁴+). Use density functional theory (DFT) to model charge redistribution and neutron diffraction to validate Na⁺ migration pathways .
  • Result : Doped materials show 2–3× higher ionic conductivity (e.g., 10⁻⁴ S/cm vs. 10⁻⁶ S/cm) and improved rate capability .

Q. What computational methods are suitable for predicting this compound electronic structures and defect thermodynamics?

First-principles calculations require balancing accuracy and computational cost:

  • Framework : Apply the projector augmented-wave (PAW) method within DFT (e.g., VASP or Quantum ESPRESSO) to model bandgaps and defect formation energies. Include Hubbard-U corrections for transition metals (e.g., vanadium in LiVPO₄F) .
  • Validation : Compare computed XRD patterns and voltage profiles with experimental data (RMSE <0.05 eV) .

Q. How do anti-Stokes photoluminescence mechanisms operate in this compound glass-embedded perovskite nanocrystals?

Anti-Stokes emission (upconversion) in CsPbBr₃-fluorophosphate composites involves multi-phonon processes:

  • Experimental Design : Use time-resolved photoluminescence (TRPL) and temperature-dependent PL to distinguish thermal activation (Arrhenius model) from quantum tunneling effects .
  • Finding : Phonon-assisted energy transfer dominates at low temperatures (<100 K), achieving 5–10% upconversion efficiency .

Q. What strategies resolve contradictions in this compound toxicity data across literature studies?

Discrepancies in toxicity assessments (e.g., LD₅₀ values) arise from model variability:

  • Approach : Conduct systematic meta-analyses with inclusion criteria (e.g., in vivo mammalian studies only) and sensitivity testing for exposure routes (oral vs. dermal). Use the Agency for Toxic Substances and Disease Registry (ATSDR) guidelines for weight-of-evidence evaluations .
  • Recommendation : Report uncertainty intervals and classify data by confidence level (e.g., high/medium/low) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.